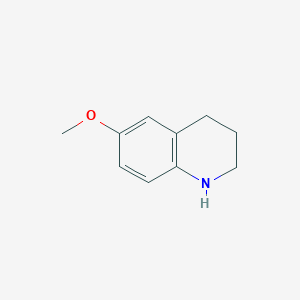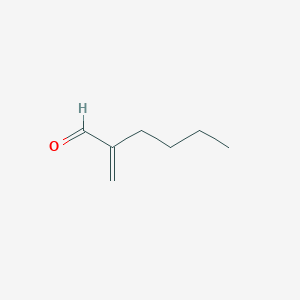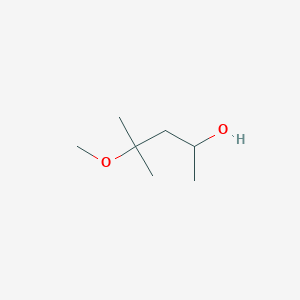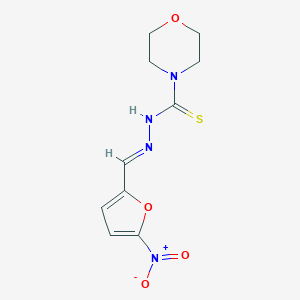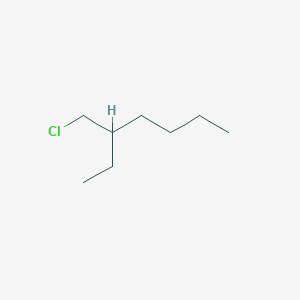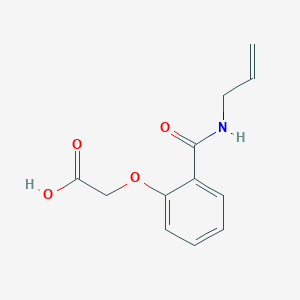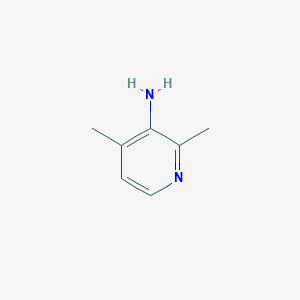
2,4-二甲基吡啶-3-胺
描述
Synthesis Analysis
Synthesis of related compounds has been explored in various studies. For example, Boyland and Sims (1959) investigated the metabolism of 3,4-dimethylaniline, a compound with structural similarities to 2,4-Dimethylpyridin-3-amine, providing insights into its synthesis and transformation within biological systems (Boyland & Sims, 1959). Additionally, Balaban et al. (2004) described the synthesis of a weak nucleophilic base closely related to 2,4-Dimethylpyridin-3-amine, demonstrating the compound's potential in organic syntheses (Balaban et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been conducted in several studies. For instance, Dolzhenko et al. (2011) analyzed the molecular and crystal structure of a closely related compound, providing valuable insights into the structural aspects that may be relevant to 2,4-Dimethylpyridin-3-amine (Dolzhenko et al., 2011).
Chemical Reactions and Properties
Chemical reactions and properties of related pyridine compounds have been a focus in several studies. For example, the study by Anthony et al. (1983) examined the reactivity and neurotoxicity of related gamma-diketones, shedding light on the chemical reactivity of similar structures (Anthony et al., 1983).
Physical Properties Analysis
Physical properties of similar compounds have been explored in various research. For instance, the study by Westerhausen et al. (2001) on the metalation of related pyridylmethylamine compounds offers insights into the physical characteristics that could be relevant to 2,4-Dimethylpyridin-3-amine (Westerhausen et al., 2001).
Chemical Properties Analysis
The chemical properties of pyridine derivatives have been thoroughly investigated. Research by Wijtmans et al. (2004) on the synthesis and reactivity of pyridinols provides an understanding of the chemical behavior and potential applications of such compounds, which can be extrapolated to 2,4-Dimethylpyridin-3-amine (Wijtmans et al., 2004).
科学研究应用
Fungicidal Activity
- Scientific Field : Medicinal Chemistry
- Application Summary : 2,4-Dimethylpyridin-3-amine is used in the synthesis of pyrimidinamine derivatives, which have shown promising fungicidal activity . These derivatives are considered potential agricultural compounds due to their unique mode of action and outstanding activity .
- Methods of Application : A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the principle of bioisosterism . The new compounds showed excellent fungicidal activity .
- Results : Among these compounds, (S)-5-chloro-6-(difluoromethyl)-2-methyl-N-(1-((5-(trifluoromethyl)pyridin-2-yl)oxy)propan-2-yl)pyrimidin-4-amine, T33, had the best control effect on corn rust with EC50 values of 0.60 mg/L, versus commercial fungicide tebuconazole (1.65 mg/L) .
Synthesis of Novel Pyridine-Based Derivatives
- Scientific Field : Organic Chemistry
- Application Summary : 2,4-Dimethylpyridin-3-amine is used in the Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives . These derivatives have potential applications as chiral dopants for liquid crystals .
- Methods of Application : The Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine directly or via N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids was used to produce these novel pyridine derivatives .
- Results : The synthesized pyridine derivatives showed excellent fungicide activity . In particular, the compound 4b exhibited the highest percentage lysis value (41.32%) against clot formation in human blood among all newly synthesized compounds .
安全和危害
属性
IUPAC Name |
2,4-dimethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-5-3-4-9-6(2)7(5)8/h3-4H,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYHJEBPLDNXAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565276 | |
| Record name | 2,4-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylpyridin-3-amine | |
CAS RN |
1073-21-8 | |
| Record name | 2,4-Dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpyridin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



